(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Foliglurax, also known by its developmental code names PXT-002331 and DT2331, is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR 4). It is under development by Prexton Therapeutics for the treatment of Parkinson’s disease . This compound has shown potential in alleviating motor symptoms associated with Parkinson’s disease and has reached phase II clinical trials .
Vorbereitungsmethoden
The synthesis of Foliglurax involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically involves the following steps:
Formation of the Core Structure: The core structure of Foliglurax is synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups, such as nitroso and morpholine groups, are introduced through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain a high-purity compound.
Industrial production methods for Foliglurax would likely involve scaling up these synthetic routes while ensuring the consistency and purity of the final product. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Chemischer Reaktionen
Foliglurax undergoes several types of chemical reactions, including:
Oxidation: The nitroso group in Foliglurax can undergo oxidation reactions to form various oxidized products.
Reduction: The nitroso group can also be reduced to form amine derivatives.
Substitution: The aromatic rings in Foliglurax can undergo substitution reactions with various electrophiles and nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Foliglurax has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Foliglurax is used as a model compound to study the behavior of positive allosteric modulators of metabotropic glutamate receptors.
Biology: It is used to investigate the role of mGluR 4 in various biological processes, including neurotransmission and neuroprotection.
Medicine: Foliglurax is being developed as a potential treatment for Parkinson’s disease.
Wirkmechanismus
Foliglurax exerts its effects by acting as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR 4). This receptor is involved in regulating neurotransmission in the central nervous system. By binding to a specific site on the receptor, Foliglurax enhances the receptor’s response to its natural ligand, glutamate. This modulation leads to a decrease in the overactivity of the corticostriatal glutamatergic pathway, which is implicated in Parkinson’s disease .
Vergleich Mit ähnlichen Verbindungen
Foliglurax is unique in its ability to modulate mGluR 4 positively. Similar compounds include other positive allosteric modulators of metabotropic glutamate receptors, such as:
ADX88178: Another positive allosteric modulator of mGluR 4, which has shown potential in preclinical studies for treating Parkinson’s disease.
VU0155041: A positive allosteric modulator of mGluR 4 with neuroprotective effects in animal models of Parkinson’s disease.
Foliglurax stands out due to its high brain exposure and its ability to alleviate both motor symptoms and levodopa-induced dyskinesia in Parkinson’s disease .
Eigenschaften
Molekularformel |
C23H23N3O3S |
---|---|
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine |
InChI |
InChI=1S/C23H23N3O3S/c27-25-19-13-22(20-14-23-17(15-24-20)5-11-30-23)29-21-4-3-16(12-18(19)21)2-1-6-26-7-9-28-10-8-26/h3-5,11-15,27H,1-2,6-10H2/b25-19- |
InChI-Schlüssel |
ZTEDNASHAWNBKQ-PLRJNAJWSA-N |
Isomerische SMILES |
C1COCCN1CCCC2=CC\3=C(C=C2)OC(=C/C3=N/O)C4=NC=C5C=CSC5=C4 |
Kanonische SMILES |
C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.